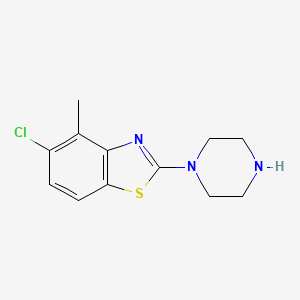

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole

Description

Properties

IUPAC Name |

5-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S/c1-8-9(13)2-3-10-11(8)15-12(17-10)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNTVTOIQQQNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)N3CCNCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole typically involves a multi-step process. One common method includes the cyclization of 2-aminothiophenol with chloroacetyl chloride to form the benzothiazole ring. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted benzothiazoles.

Scientific Research Applications

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole can be contextualized by comparing it to other benzothiazole derivatives. Key differences lie in substituent groups, molecular geometry, and reported biological activities.

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

*Dihedral angle between benzothiazole core and substituent ring.

Key Observations:

Substituent Effects on Molecular Geometry The dihedral angle between the benzothiazole core and substituent rings influences molecular packing and intermolecular interactions. For example, 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole exhibits a dihedral angle of 15.56°, promoting planar stacking and stronger π-π interactions compared to phenyl or methoxyphenyl analogs . This geometry may enhance crystallinity and stability.

Biological Activity Enzyme Modulation: Pyrazole-substituted benzothiazoles (e.g., compounds A2 and A5) demonstrate inhibition of AST and ALT enzymes, critical markers in liver and cardiac diseases . The piperazinyl group in the target compound may similarly interact with enzyme active sites, though this requires experimental validation. Antimicrobial and Antitumor Potential: Trimethoxyphenyl and methoxyphenol derivatives are associated with antitumor and antimicrobial activities, attributed to electron-withdrawing groups enhancing redox activity . The chloro and methyl groups in the target compound could confer similar properties.

Synthetic and Pharmacological Relevance

- Piperazine-containing benzothiazoles (e.g., ±-7-Chloro-9-(4-methylpiperazin-1-yl)-...) are highlighted in sustainable drug design for their balanced pharmacokinetic profiles . The methyl group at position 4 in the target compound may further modulate lipophilicity and metabolic stability.

Biological Activity

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 941869-97-2) is a heterocyclic compound belonging to the benzothiazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN3S, with a molar mass of 267.78 g/mol. The compound features a benzothiazole ring fused with a piperazine moiety, characterized by the presence of chlorine and methyl substituents that significantly influence its biological activity and chemical reactivity .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Inhibition Effect |

|---|---|

| Bacillus subtilis | Effective growth inhibition |

| Staphylococcus aureus | Effective growth inhibition |

The mechanism of action involves disrupting cell wall synthesis and protein synthesis in bacterial cells, leading to cell death .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have reported that derivatives of benzothiazole exhibit good antifungal effects against various fungal strains, indicating that similar derivatives may also possess comparable activities .

Anticancer Potential

Recent studies have explored the potential anticancer effects of this compound. A notable investigation identified it as a multi-target-directed ligand (MTDL) against Alzheimer's disease but also highlighted its potential for cancer therapy. The compound showed effective binding to key targets involved in cancer progression .

The biological activity of this compound can be attributed to its interaction with various biomolecules:

- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial survival and proliferation.

- Cell Signaling Modulation : It modulates cellular signaling pathways that are pivotal in cancer cell growth.

- Subcellular Localization : The localization within the cytoplasm and nucleus enhances its interaction with molecular targets .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of benzothiazole derivatives found that compounds similar to this compound exhibited IC50 values indicating significant inhibition against Staphylococcus aureus .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers utilized molecular docking techniques to demonstrate the binding affinity of this compound to proteins associated with cancer cell survival. The results suggested that modifications in the structure could enhance its therapeutic efficacy against various cancer types .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole, and how are intermediates purified?

Methodological Answer: A common approach involves cyclocondensation of substituted thioamides or hydrazines with carbonyl derivatives. For example, a benzothiazole core can be synthesized by reacting 5-chloro-2-aminothiophenol with piperazine derivatives under reflux in pyridine or DMF. Key intermediates, such as 2-hydrazino-1,3-benzothiazole, are purified via recrystallization (e.g., from methanol) or column chromatography using silica gel and ethyl acetate/hexane gradients. Reaction progress is monitored by TLC, and final compounds are validated via elemental analysis and spectral data (¹H/¹³C NMR, IR) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for confirming molecular geometry. For example, in analogous benzothiazoles, centrosymmetrical dimers are stabilized by N–H⋯N hydrogen bonds, while C–H⋯F/O interactions influence crystal packing . Spectroscopic techniques include:

Q. What solvent systems are optimal for recrystallizing benzothiazole derivatives?

Methodological Answer: Methanol, ethanol, and 1,4-dioxane are commonly used. For instance, reports recrystallization of a 5-chlorothiazole derivative from methanol to yield high-purity crystals (>95%). Solvent choice depends on compound polarity: nonpolar derivatives (e.g., methyl-substituted) may require hexane/ethyl acetate mixtures .

Advanced Research Questions

Q. How do substituents on the benzothiazole ring influence biological activity in in vitro assays?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl at position 5) enhance enzyme inhibition by stabilizing ligand-receptor interactions. For example, in benzothiazole-pyrazole hybrids, 4-methyl and piperazine groups improve solubility and binding affinity to targets like carbonic anhydrase or PFOR enzymes. Biological evaluation involves:

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer: Conflicting data on hydrogen bonding or torsion angles can arise from polymorphic forms. For example, shows that N–H⋯N hydrogen bonds form dimers, while C–H⋯F bonds stabilize alternate packing. Advanced refinement using SHELX or OLEX2 software, combined with temperature-dependent XRD, clarifies discrepancies. Reported R values (<0.05) and residual electron density maps validate models .

Q. What strategies mitigate low yields in benzothiazole-piperazine coupling reactions?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst screening : Use CuI or Pd(PPh₃)₄ for Ullmann-type couplings.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of piperazine.

- Temperature control : Reactions at 60–80°C minimize decomposition, as shown in for pyrazole-thiourea derivatives .

Data Contradictions and Resolution

Q. Why do some benzothiazole derivatives show opposing effects on enzyme activity (e.g., activation vs. inhibition)?

Methodological Answer: Substituent electronic effects and binding modes dictate divergent outcomes. For instance, reports that electron-donating groups (e.g., methoxy) on pyrazole-benzothiazole hybrids activate AST/ALT enzymes, while chloro substituents inhibit them. Molecular docking (e.g., AutoDock Vina) reveals that activation correlates with allosteric binding, whereas inhibition involves active-site occlusion .

Experimental Design Tables

Q. Table 1. Key Spectral Data for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.